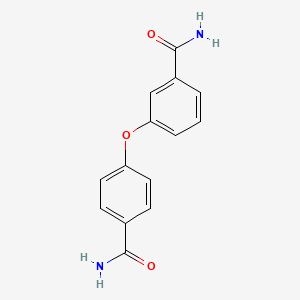
Parp10-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp10-IN-3 is a selective inhibitor of the enzyme poly (ADP-ribose) polymerase 10 (PARP10), which belongs to the PARP family of proteins. These proteins are involved in various cellular processes, including DNA repair, transcription, and cell death. This compound specifically inhibits the mono-ADP-ribosylation activity of PARP10, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp10-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halides and amines.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Parp10-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Parp10-IN-3 has a wide range of scientific research applications, including:
Chemistry
Enzyme Inhibition Studies: this compound is used to study the inhibition of PARP10 and its effects on cellular processes.
Chemical Biology: It serves as a tool to investigate the role of mono-ADP-ribosylation in various biological pathways.
Biology
DNA Repair Mechanisms: Researchers use this compound to explore the role of PARP10 in DNA repair and genomic stability.
Cell Proliferation: Studies have shown that this compound can affect cell proliferation, making it useful in cancer research.
Medicine
Cancer Therapy: This compound is being investigated as a potential therapeutic agent for cancers with specific genetic backgrounds, such as BRCA mutations.
Drug Development: It is used in the development of new drugs targeting PARP10 and related pathways.
Industry
Mechanism of Action
Parp10-IN-3 exerts its effects by selectively inhibiting the mono-ADP-ribosylation activity of PARP10. This inhibition disrupts the transfer of ADP-ribose residues from nicotinamide adenine dinucleotide (NAD+) to target proteins, affecting various cellular processes. The molecular targets of this compound include proteins involved in DNA repair, transcription, and cell cycle regulation. By inhibiting PARP10, this compound can modulate these pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A well-known PARP inhibitor used in cancer therapy.
Rucaparib: Another PARP inhibitor with applications in oncology.
TIQ-A: A compound with inhibitory activity against multiple PARP family members.
Uniqueness
Parp10-IN-3 is unique in its selective inhibition of PARP10, whereas other PARP inhibitors like Olaparib and Rucaparib target multiple PARP family members. This selectivity makes this compound a valuable tool for studying the specific functions of PARP10 without affecting other PARP proteins .
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(4-carbamoylphenoxy)benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-13(17)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) |
InChI Key |
PMOXYDXLQIUWHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
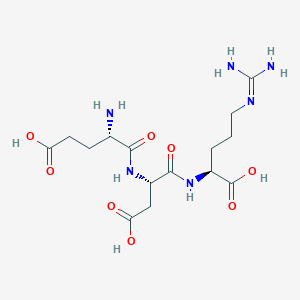

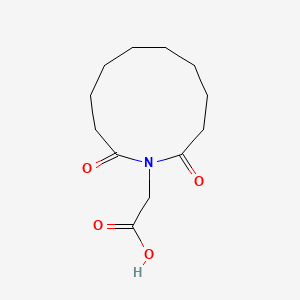

![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
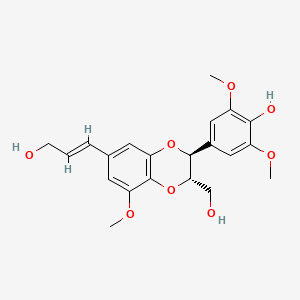
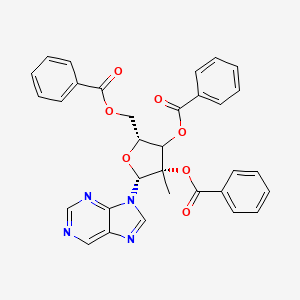
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)
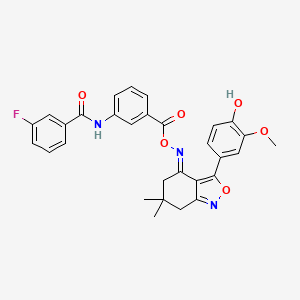
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)
